2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-16-9-5-8-15(10-16)11-18(21)23-13-17(20)19-12-14-6-3-2-4-7-14/h2-10H,11-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKCZWHNWGJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate typically involves the esterification of 3-methoxyphenylacetic acid with 2-(benzylamino)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the oxoethyl and methoxyphenyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Position and Bioactivity : The 3-methoxyphenyl group in the target compound contrasts with the 4-bromophenyl group in its analog (). Bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets, but the methoxy group improves solubility, balancing bioavailability .
- Hydroxy vs. Oxoethyl Groups : The hydroxy group in ’s compound reduces steric hindrance compared to the oxoethyl group, favoring faster metabolic clearance but lower stability .
Biological Activity
The compound 2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate , also known by its chemical structure and CAS number 1004126-87-7, has garnered attention in recent research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- The compound features a benzylamino group attached to a 2-oxoethyl moiety and a methoxyphenyl acetate group.
Molecular Formula: CHNO
Molecular Weight: 245.28 g/mol
The biological activity of 2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
-
Neuroprotective Effects:
- In studies assessing neuroprotection, compounds similar to 2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate were shown to protect neuronal cells against glutamate-induced toxicity. The methyl thiazolyl tetrazolium (MTT) assay indicated that certain derivatives exhibited cell survival rates ranging from 50% to over 60% at varying concentrations .
- Endoplasmic Reticulum (ER) Stress Protection:
Efficacy in Cell Lines
| Compound | Cell Line | Concentration (μM) | Survival Rate (%) | EC50 (μM) |
|---|---|---|---|---|
| 2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate | SH-SY5Y | 1 | 60.09 | - |
| Analog WO5m | Pancreatic β-cells | - | 100 | |
| Compound 9d | SH-SY5Y | 10 | 59.65 | - |
Case Studies
- Neuroprotective Activity:
- Diabetes Treatment Potential:
Q & A
Q. What are the optimized synthetic routes for 2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 3-methoxyphenylacetic acid with a benzylamine derivative under amide-forming conditions (e.g., using carbodiimide coupling agents like EDC or DCC) .
- Step 2 : Esterification of the intermediate with an appropriate alcohol (e.g., ethyl or methyl) under acid catalysis.
- Critical Parameters : Temperature (60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants. Evidence from similar compounds shows yields exceeding 80% when using column chromatography for purification .
Q. How can researchers characterize the structural and purity profile of this compound?
Key analytical methods include:
- NMR Spectroscopy : and NMR to confirm the ester linkage (δ ~4.2–4.5 ppm for –OCH–) and methoxy group (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for CHNO: 327.35 g/mol) and fragmentation patterns .
- Chromatography : HPLC or TLC with UV detection for purity assessment (>98%) .
Q. What are the key reactivity patterns of this compound under standard laboratory conditions?
- Hydrolysis : Susceptible to basic or acidic hydrolysis, yielding 3-methoxyphenylacetic acid and benzylamine derivatives.
- Oxidation/Reduction : The benzylamino group may undergo oxidation to form nitroso derivatives, while the ester group can be reduced to alcohols .
Advanced Research Questions
Q. What biological activities have been observed in structurally analogous compounds, and how might this guide target identification?
- Anticancer Potential : Benzodioxole-containing analogs (e.g., [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] derivatives) show inhibitory effects on cancer cell lines (e.g., IC = 12–25 µM in HeLa cells) via apoptosis induction .
- Antimicrobial Activity : Esters with halogenated phenyl groups (e.g., 4-chloro derivatives) exhibit moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) .
- Mechanistic Insight : Proposed interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial transpeptidases .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Variable Substituents : Compare halogen (Cl, F) vs. methoxy groups at the phenyl ring to assess steric/electronic effects on bioactivity .
- Backbone Modifications : Replace the benzylamino group with alkyl or aryl variants to enhance metabolic stability .
- Assay Design : Use in vitro enzyme inhibition assays (e.g., COX-2) and cell viability tests (MTT assay) with appropriate controls (e.g., celecoxib for COX-2) .
Q. How should researchers resolve contradictions in biological data across studies?
- Case Example : Discrepancies in antimicrobial efficacy may arise from differences in bacterial strains or assay protocols. Validate results using standardized CLSI guidelines and cross-check with structurally validated analogs .
- Data Normalization : Report activities relative to positive controls (e.g., ciprofloxacin for bacteria) and account for compound purity (>95%) .
Q. What computational tools are recommended for predicting molecular interactions or pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets like COX-2 (PDB ID: 5KIR) .
- ADME Prediction : SwissADME or pkCSM to estimate bioavailability (%F >50%), blood-brain barrier penetration (low), and CYP450 interactions .
Methodological Tables
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Bioactivity (IC or MIC) | Target Mechanism | Reference |
|---|---|---|---|
| [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] analog | 18 µM (HeLa cells) | Apoptosis induction | |
| 2-(4-Chlorophenyl)acetate derivative | 32 µg/mL (S. aureus) | Transpeptidase inhibition |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher yields at 80°C |
| Solvent | DMF or THF | THF improves purity |
| Purification Method | Column Chromatography | >95% purity achieved |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
